molecular formula C9H13NO B078041 3-(4-Aminophenyl)propan-1-ol CAS No. 14572-92-0

3-(4-Aminophenyl)propan-1-ol

Cat. No.: B078041
CAS No.: 14572-92-0
M. Wt: 151.21 g/mol
InChI Key: VTHAHSYNSNZPSI-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylpropanol, where the phenyl ring is substituted with an amino group at the para position

Scientific Research Applications

3-(4-Aminophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for 3-(4-Aminophenyl)propan-1-ol indicates that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(4-Aminophenyl)propan-1-ol involves the reduction of 3-(4-aminophenyl)propionic acid. The process typically includes the following steps:

    Reduction of 3-(4-aminophenyl)propionic acid: This can be achieved using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as the solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-aminophenyl)propanal or 3-(4-aminophenyl)propanoic acid.

    Reduction: Formation of 3-(4-aminophenyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)propan-1-ol depends on its specific application. In general, the compound can interact with various molecular targets through its amino and hydroxyl functional groups. These interactions can involve hydrogen bonding, nucleophilic attack, or coordination with metal ions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)propan-1-ol: Similar structure but with a nitro group instead of an amino group.

    3-Phenylpropan-1-ol: Lacks the amino substitution on the phenyl ring.

    4-Aminocinnamic acid: Contains an amino group but has a different carbon chain structure.

Uniqueness

3-(4-Aminophenyl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and potential biological applications.

Properties

IUPAC Name

3-(4-aminophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHAHSYNSNZPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277618
Record name 3-(4-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14572-92-0
Record name 4-Aminobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14572-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-(4-amino-phenyl)-propionic acid (1.85 g, 11.2 mmol) and tetrahydrofuran′(200 ml), was added lithium aluminum hydride (1.0 g, 26 mmol). After stirring for 3 hours, the mixture was quenched by addition of methanol (5 ml) and concentrated under reduced pressure. The residue was treated with saturated aqueous sodium chloride solution (100 ml) and extracted with ethyl acetate (200 ml). The organic extract was concentrated under reduced pressure to give 3-(4-amino-phenyl)-propan-1-ol (1.5 g, 89% yield).
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofuran′
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an oven-dried 150 mL round-bottomed flask charged with 3-(4-aminophenyl)propionic acid (Aldrich, 3.0 g, 18.16 mmol) was added THF (50 mL) and lithium aluminum hydride (Aldrich, 1.0M THF solution, 37 mL, 36.32 mmol) at 0° C. The reaction mixture was added Na2SO4.10H2O after 3 h until there was no visible bubbles. The liquid was filtered. The solid was washed with THF and CH2Cl2. The filtrate was dried over Na2SO4. After filtration and concentration in vacuo, the crude was purified by flash chomatography (7% MeOH—CH2Cl2) to provide the title product. MS (ESI): 152 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a round bottomed flask equipped with a magnetic stirrer was added 4-nitrocinnamyl alcohol (2.0 g, 11.16 mmol), 10% Pd on carbon (200 mg) and absolute ethanol (150 mL). The solution was purged with hydrogen and stirred at 22° C. under a hydrogen atmosphere. When TLC indicated the reaction was complete (4 h), the solution was purged with argon and filtered through Celite. The filtrate was concentrated in vacuo to provide 3-(4-aminophenyl)propanol, 1.72 g (>100%), as a viscous oil which solidified on standing.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Aminophenyl)propan-1-ol
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Reactant of Route 6
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